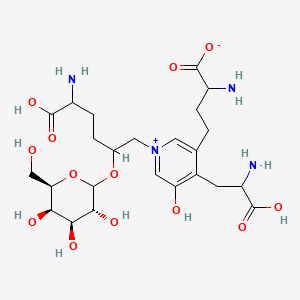
Galactosylpyridinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galactosylpyridinoline, also known as this compound, is a useful research compound. Its molecular formula is C24H38N4O13 and its molecular weight is 590.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomarker for Joint Diseases
Research has demonstrated that glucosyl-galactosyl pyridinoline is abundant in human synovial tissue but is absent from bone and present only in minute amounts in cartilage and other soft tissues. In studies involving patients with rheumatoid arthritis, urinary levels of glucosyl-galactosyl pyridinoline were found to be significantly elevated—by 109% compared to healthy controls—indicating its potential utility as a diagnostic marker for joint degradation .
Table 1: Urinary Excretion Levels of Glucosyl-Galactosyl Pyridinoline
| Condition | Urinary Level Change (%) | Reference |
|---|---|---|
| Healthy Adults | Baseline | |
| Rheumatoid Arthritis | +109% | |
| Paget's Disease of Bone | Normal |
Research on Joint Tissue Degradation
In an ex vivo model of human joint tissue degradation, glucosyl-galactosyl pyridinoline was released from synovium tissue but not from bone or cartilage. This finding suggests that the compound could serve as a specific marker for monitoring the progression of joint diseases .
Role in Osteoarthritis and Rheumatoid Arthritis
The elevated levels of glucosyl-galactosyl pyridinoline in patients with destructive forms of rheumatoid arthritis suggest that it may play a role in the pathophysiology of these diseases. Its presence could potentially inform therapeutic strategies aimed at mitigating joint degradation .
Case Study: Rheumatoid Arthritis Patients
- A study observed that patients with more destructive joint disease had higher levels of glucosyl-galactosyl pyridinoline compared to those with non-destructive forms, highlighting its relevance in assessing disease severity .
Future Research Directions
Further studies are warranted to explore the mechanisms by which glucosyl-galactosyl pyridinoline contributes to joint degradation and its potential as a therapeutic target. Understanding its role at the molecular level could open new avenues for treatment strategies aimed at preserving joint integrity.
特性
CAS番号 |
87672-07-9 |
|---|---|
分子式 |
C24H38N4O13 |
分子量 |
590.6 g/mol |
IUPAC名 |
2-amino-4-[4-(2-amino-2-carboxyethyl)-1-[5-amino-5-carboxy-2-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]-5-hydroxypyridin-1-ium-3-yl]butanoate |
InChI |
InChI=1S/C24H38N4O13/c25-13(21(34)35)3-1-10-6-28(8-16(30)12(10)5-15(27)23(38)39)7-11(2-4-14(26)22(36)37)40-24-20(33)19(32)18(31)17(9-29)41-24/h6,8,11,13-15,17-20,24,29,31-33H,1-5,7,9,25-27H2,(H3-,30,34,35,36,37,38,39)/t11?,13?,14?,15?,17-,18+,19+,20-,24?/m1/s1 |
InChIキー |
JSIZNMXPORTGJM-DNFNYBGQSA-N |
SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |
異性体SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |
正規SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |
同義語 |
galactosylpyridinoline pyridinoline galactoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















